Methyl alpha-eleostearate

Descripción

Propiedades

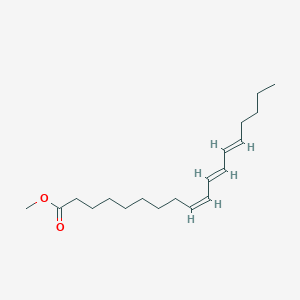

IUPAC Name |

methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-ZUGARUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895804 | |

| Record name | Methyl alpha-eleostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-47-7 | |

| Record name | Methyl eleostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-eleostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ELEOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl alpha-Eleostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl alpha-eleostearate, a conjugated linolenic acid methyl ester, is a compound of significant interest due to its presence in various plant oils and its potential therapeutic activities, including the induction of apoptosis in cancer cells. This technical guide provides a detailed overview of the known physicochemical properties of this compound. It includes a summary of its quantitative data, detailed experimental methodologies for the determination of these properties, and a visualization of its apoptotic signaling pathway in colon cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Physicochemical Properties

This compound is the methyl ester of alpha-eleostearic acid, a conjugated fatty acid. Its chemical structure and properties are summarized below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | [1] |

| Common Names | This compound, α-ESA methyl ester | [2] |

| CAS Number | 4175-47-7 | [3] |

| Molecular Formula | C19H32O2 | [4] |

| Molecular Weight | 292.46 g/mol | [4][5] |

| Physical State | Neat liquid at room temperature | [6] |

Spectroscopic Properties

| Property | Value | Source(s) |

| UV Absorption Maxima (in Ethanol) | 261, 270, 281 nm | [7] |

Solubility

| Solvent | Solubility | Source(s) |

| Ethanol | 100 mg/mL (341.92 mM) | [8] |

| DMF | 30 mg/mL (102.58 mM) | [8] |

| DMSO | 30 mg/mL (102.58 mM) | [8] |

Note: Sonication is recommended to aid dissolution.[8]

Other Physical Properties

| Property | General Information |

| Melting Point | As a polyunsaturated fatty acid methyl ester, it is expected to have a low melting point. |

| Boiling Point | The boiling point can be determined by gas chromatography using a boiling point standard, as is common for FAMEs.[9] |

| Density | The density of FAMEs can be predicted using group contribution methods or measured using a density meter.[10] |

| Refractive Index | The refractive index of fatty acid esters is related to their degree of saturation and can be measured using a refractometer.[11] |

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical and biological properties of this compound, based on established protocols for fatty acid methyl esters (FAMEs).

Preparation of this compound (Transesterification)

This compound can be prepared from oils rich in alpha-eleostearic acid, such as tung oil or bitter gourd seed oil, through transesterification.

Protocol: Acid-Catalyzed Transesterification

-

Reaction Mixture: A lipid sample containing alpha-eleostearic acid is mixed with a solution of 1.2% HCl in methanol/toluene.[12]

-

Heating: The mixture is heated at 100°C for 1 to 1.5 hours.[12]

-

Extraction: After cooling, hexane (B92381) and water are added to the mixture to extract the FAMEs. The upper hexane layer containing this compound is collected.[12]

-

Purification: The solvent is evaporated, and the resulting FAMEs can be purified using techniques like column chromatography.

Determination of Physicochemical Properties

a) Melting Point:

-

A small amount of the purified liquid sample is placed in a capillary tube.

-

The tube is cooled until the sample solidifies.

-

The tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is recorded.

b) Boiling Point by Gas Chromatography (GC):

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column for polarity-based separation) is used.[12]

-

Calibration: A mixture of n-alkane standards with known boiling points is injected to create a calibration curve of retention time versus boiling point.

-

Sample Analysis: The this compound sample is injected under the same GC conditions.

-

Determination: The boiling point of this compound is determined by comparing its retention time to the calibration curve.

c) Density:

-

Instrumentation: A digital density meter is used for accurate measurements.

-

Calibration: The instrument is calibrated using a standard of known density, such as deionized water.

-

Measurement: The sample is introduced into the measuring cell of the density meter, and the density is recorded at a specific temperature.

d) UV-Vis Spectrophotometry:

-

Sample Preparation: A solution of this compound in a suitable UV-transparent solvent (e.g., ethanol) is prepared at a known concentration.

-

Instrumentation: A UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λmax).

Analysis of Biological Activity (Apoptosis Assay)

Protocol: Cell Viability and Apoptosis Induction in Colon Cancer Cells

-

Cell Culture: Human colon cancer cells (e.g., Caco-2) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for specific time periods.

-

Apoptosis Detection: Apoptosis can be assessed using various methods, such as:

-

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.

-

Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.

-

Western Blotting: To analyze the expression levels of apoptosis-related proteins (e.g., p53, GADD45, PPARγ, Bax, Bcl-2).

-

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in human colon cancer cells. This biological activity is mediated through the upregulation of key signaling proteins.

Apoptotic Signaling Pathway in Colon Cancer Cells

In colon cancer Caco-2 cells, this compound induces apoptosis by up-regulating the expression of GADD45 (Growth Arrest and DNA Damage-inducible 45), p53, and PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[7] The proposed signaling cascade is visualized below.

Pathway Description:

-

Initiation: this compound acts as an external stimulus on colon cancer cells.

-

Upregulation of Key Regulators: The presence of this compound leads to the increased expression and/or activation of three crucial proteins:

-

PPARγ: A nuclear receptor that, when activated, can induce apoptosis.[13][14]

-

p53: A tumor suppressor protein that plays a central role in initiating apoptosis in response to cellular stress.[15]

-

GADD45: A stress-inducible protein that is a downstream target of p53 and is involved in cell cycle arrest and apoptosis.[16][17][18]

-

-

Interplay of Signaling Molecules: There is a known interplay between these proteins. PPARγ activation can influence p53 expression, and p53 directly upregulates the expression of GADD45.[19][20][21][22]

-

Induction of Apoptosis: The collective upregulation and activation of PPARγ, p53, and GADD45 converge to initiate the apoptotic cascade, leading to programmed cell death of the cancer cells.

Experimental Workflow for Pathway Analysis

The following workflow can be employed to investigate the signaling pathway of this compound.

Conclusion

This compound possesses distinct physicochemical properties and demonstrates significant biological activity, particularly in the context of cancer cell apoptosis. While some physical properties require further experimental determination, the established methodologies for FAMEs provide a clear path for their characterization. The elucidation of its apoptotic signaling pathway highlights its potential as a lead compound for further investigation in cancer research and drug development. This guide consolidates the current knowledge on this compound, offering a foundational resource for the scientific community.

References

- 1. Peroxisome Proliferator-Activated Receptors Protect against Apoptosis via 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | 4175-47-7 [chemicalbook.com]

- 4. This compound | C19H32O2 | CID 21718552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical role of the JNK-p53-GADD45α apoptotic cascade in mediating oxidative cytotoxicity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Matreya [bioscience.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. path.web.ua.pt [path.web.ua.pt]

- 11. Refractive indices of some saturated and monoethenoid fatty acids and methyl esters - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 12. gcms.cz [gcms.cz]

- 13. ovid.com [ovid.com]

- 14. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P53 and its implication in apoptosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Gadd45 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GADD45a Mediated Cell Cycle Inhibition Is Regulated By P53 In Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of p53 downstream effectors p21 and Gadd45 in DNA damage surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PPARγ ligand‐induced apoptosis through a p53‐dependent mechanism in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PPAR gamma ligand-induced apoptosis through a p53-dependent mechanism in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl α-Eleostearate from Tung Oil

This technical guide provides a comprehensive overview of the synthesis of methyl α-eleostearate from tung oil, a process of significant interest for the production of biofuels and specialty chemicals. Tung oil is a valuable renewable resource, distinguished by its high content of α-eleostearic acid, a conjugated fatty acid that imparts unique properties to its derivatives.[1][2] This document details the prevalent synthesis methodologies, presents key quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it includes visualizations of the chemical pathways and experimental workflows to aid in understanding.

Introduction to Tung Oil and Methyl α-Eleostearate

Tung oil, extracted from the seeds of the Vernicia fordii tree, is a non-edible vegetable oil.[3] Its chemical composition is notable for a high concentration (approximately 80-85%) of α-eleostearic acid (9Z, 11E, 13E)-octadeca-9,11,13-trienoic acid), a conjugated triene fatty acid.[1][2][4] This high degree of conjugation makes tung oil and its derivatives, such as methyl α-eleostearate, valuable precursors for the synthesis of polymers and other specialty chemicals.[1] Methyl α-eleostearate is the methyl ester of α-eleostearic acid and is the primary component of tung oil biodiesel.[1][5]

The synthesis of methyl α-eleostearate from tung oil is typically achieved through a transesterification reaction, where the triglycerides in the oil react with methanol (B129727) in the presence of a catalyst to form fatty acid methyl esters (FAMEs) and glycerol (B35011).[6] Various catalytic systems, including alkaline, acidic, and enzymatic catalysts, have been investigated to optimize this process.[6][7]

Synthesis Methodologies

The transesterification of tung oil to produce methyl α-eleostearate can be categorized based on the type of catalyst employed. The choice of catalyst influences reaction conditions, yield, and purity of the final product.

1. Alkaline Catalysis:

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used for their high reaction rates and efficiency at relatively low temperatures and pressures.[6] However, this method is sensitive to the presence of free fatty acids (FFAs) and water in the tung oil, which can lead to soap formation and a reduction in catalyst efficiency and ester yield.[7]

2. Enzymatic Catalysis:

Enzymatic catalysis, typically using lipases, offers a milder and more environmentally friendly alternative.[7][8] This method can tolerate higher levels of FFAs and water, reducing the need for extensive pretreatment of the oil. However, the longer reaction times and higher cost of enzymes are significant drawbacks.[7][8]

3. Solid Acid Catalysis:

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), provide a heterogeneous catalytic system that simplifies catalyst separation and product purification.[5][9] This approach can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides, making it suitable for oils with high acid values.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of methyl α-eleostearate from tung oil, categorized by the type of catalyst used.

Table 1: Alkaline-Catalyzed Transesterification of Tung Oil

| Catalyst | Catalyst Conc. (% w/w of oil) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (min) | Ester Yield/Conversion (%) | Reference |

| KOH | 2.0 | 5:1 | 60 | 45 | 94 | [6] |

| KOH | 0.5 - 2.0 | 3:1 - 6:1 | 60 | 30 - 75 | 44 - 94 | [6] |

| KOH | 0.9 | 6:1 | 80 | 20 | >90 (purity) | [5] |

Table 2: Enzymatic-Catalyzed Transesterification of Tung Oil

| Catalyst | Catalyst Conc. (% w/w of oil) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (h) | Ester Conversion (%) | Reference |

| Novozym 435 | 14 | 2.2:1 | 43 | 18 | 67.5 | [7][8] |

| Novozym 435 | 14 | 2.2:1 (two-step addition) | 43 | 36 | 85 | [7] |

Table 3: Solid Acid-Catalyzed Transesterification of Tung Oil

| Catalyst | Catalyst Conc. (% w/w of oil) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (h) | Ester Yield (%) | Reference |

| Solid acidic ionic liquid polymer | 160 | 1.5:1 | 65 | 6 | 91 | [9] |

| Amberlyst-15 (for esterification of FFAs) | 20.8 | 7.5:1 | - | - | Reduced acid value to 0.72 mg KOH/g | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of methyl α-eleostearate from tung oil based on the alkaline-catalyzed transesterification method, which is commonly reported for high yields.

1. Materials and Equipment:

-

Materials: Raw tung oil, methanol (anhydrous), potassium hydroxide (KOH), n-heptane, anhydrous sodium sulfate, distilled water.

-

Equipment: Three-necked round-bottom flask, condenser, thermometer, magnetic stirrer with hot plate, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).

2. Pre-treatment of Tung Oil:

-

Filter the raw tung oil to remove any solid impurities.

-

To remove moisture, heat the filtered tung oil in a flask to 100-110°C for a sufficient time under constant stirring.[3]

-

Allow the oil to cool to the desired reaction temperature before proceeding.

3. Alkaline-Catalyzed Transesterification:

-

Place a known quantity of pre-treated tung oil into the three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer.

-

Heat the oil to the reaction temperature of 60°C while stirring.[6]

-

In a separate container, prepare the methoxide (B1231860) solution by dissolving 2% (w/w of oil) of KOH in methanol. The methanol to oil molar ratio should be 5:1.[6] Caution: The dissolution of KOH in methanol is an exothermic reaction.

-

Once the oil reaches 60°C, add the freshly prepared methoxide solution to the flask.[6]

-

Maintain the reaction mixture at 60°C with vigorous stirring for 45 minutes.[6]

4. Product Separation and Purification:

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for 24 hours to facilitate the separation of the two layers: the upper layer of methyl esters (biodiesel) and the lower layer of glycerol.[6]

-

Carefully drain the glycerol layer.

-

Wash the methyl ester layer with warm distilled water (approximately 50°C) to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

-

Dry the washed methyl ester layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

To obtain high-purity methyl α-eleostearate, the product can be further purified by distillation under reduced pressure.

5. Analysis of Methyl α-Eleostearate:

-

The composition of the fatty acid methyl esters can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2][11]

-

Prepare a sample for GC-MS analysis by dissolving a small amount of the purified product in a suitable solvent like n-heptane.

-

The identification of methyl α-eleostearate can be confirmed by comparing its mass spectrum with known standards or library data.[12][13][14]

Visualizations

Chemical Reaction Pathway:

Caption: Transesterification of tung oil with methanol to produce methyl esters and glycerol.

Experimental Workflow:

Caption: Workflow for the synthesis and purification of methyl α-eleostearate.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]

- 3. etasr.com [etasr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.caass.org.cn [journals.caass.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. Production and characterization of biodiesel from tung oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Analysis of a Bifunctional Fatty Acid Conjugase/Desaturase from Tung. Implications for the Evolution of Plant Fatty Acid Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of α-Eleostearic Acid in Bitter Gourd: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitter gourd (Momordica charantia), a plant recognized for its medicinal properties, is a rich source of α-eleostearic acid, a conjugated linolenic acid isomer with significant therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of α-eleostearic acid in bitter gourd seeds. It details the key enzymes, genetic regulation, and subcellular localization of this pathway. Furthermore, this document presents a compilation of quantitative data on fatty acid composition during seed development and provides comprehensive experimental protocols for the study of this valuable bioactive compound. The included diagrams of the biosynthetic pathway and experimental workflows offer a visual representation to facilitate a deeper understanding of the underlying mechanisms.

Introduction

α-Eleostearic acid (9Z, 11E, 13E-octadecatrienoic acid) is a conjugated fatty acid (CFA) that constitutes a major portion of the seed oil of bitter gourd, with concentrations reported to be between 56% and 62%.[1] This compound has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its array of biological activities, including anti-cancer, anti-obesity, and anti-diabetic properties. Understanding the biosynthesis of α-eleostearic acid is paramount for its potential biotechnological production and for the development of novel therapeutics. This guide serves as a comprehensive resource for researchers engaged in the study of fatty acid metabolism and drug discovery.

The Biosynthetic Pathway of α-Eleostearic Acid

The synthesis of α-eleostearic acid in bitter gourd seeds is a multi-step process that occurs within the endoplasmic reticulum. It begins with the conversion of oleic acid to linoleic acid, which then serves as the direct precursor for the formation of the conjugated double bond system characteristic of α-eleostearic acid.

The key enzymatic steps are:

-

Step 1: Desaturation of Oleic Acid: The enzyme fatty acid desaturase 2 (FAD2) , a Δ12-desaturase, introduces a second double bond into oleic acid (18:1) to form linoleic acid (18:2). This reaction occurs while the fatty acid is esterified to phosphatidylcholine (PC), a major phospholipid component of the endoplasmic reticulum membrane.

-

Step 2: Conjugation of Linoleic Acid: The crucial step in the formation of α-eleostearic acid is catalyzed by a specialized enzyme known as fatty acid conjugase (FADX) .[1] This enzyme, which is a divergent form of FAD2, acts on linoleic acid esterified to phosphatidylcholine and converts the methylene-interrupted double bonds into a conjugated system.

The newly synthesized α-eleostearic acid is then incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.

Quantitative Data

The accumulation of α-eleostearic acid is tightly regulated during seed development. The following tables summarize the fatty acid composition of bitter gourd seed oil at different developmental stages, as reported in the literature.

Table 1: Fatty Acid Composition of Bitter Gourd Seed Oil (% of Total Fatty Acids)

| Fatty Acid | 20 Days After Pollination (DAP) | 23 Days After Pollination (DAP) | 26 Days After Pollination (DAP) | 33 Days After Pollination (DAP) | Mature Seed (Various Sources) |

| Palmitic Acid (16:0) | 7.9% | - | - | 1.6% | 2.73% - 3.69%[2][3] |

| Stearic Acid (18:0) | 7.7% | - | - | 19.0% | 23% - 30.11%[2][4] |

| Oleic Acid (18:1) | - | - | - | - | 4.29% - 12.45%[2][3] |

| Linoleic Acid (18:2) | - | - | - | - | 4.60% - 8.90%[2][3] |

| α-Eleostearic Acid (18:3) | - | - | - | ~60% | 45.60% - 62%[1][3] |

| Other Fatty Acids | - | - | - | - | < 2% |

Data compiled from multiple sources.[2][3][5] Note that values can vary depending on the bitter gourd variety and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of α-eleostearic acid biosynthesis.

Lipid Extraction from Bitter Gourd Seeds

This protocol is adapted from standard methods for plant lipid extraction.

Materials:

-

Bitter gourd seeds

-

Mortar and pestle

-

Liquid nitrogen

-

0.9% (w/v) NaCl solution

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator

Procedure:

-

Freeze fresh bitter gourd seeds in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a chloroform:methanol (1:2, v/v) solution to the tissue powder.

-

Vortex the mixture thoroughly and incubate at room temperature for 1 hour with occasional shaking.

-

Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean, pre-weighed glass tube.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

-

Determine the total lipid weight and store the lipid extract at -20°C under nitrogen for further analysis.

Fatty Acid Methyl Ester (FAME) Preparation and Gas Chromatography (GC) Analysis

This protocol describes the conversion of fatty acids to their volatile methyl esters for GC analysis.

Materials:

-

Lipid extract

-

Toluene

-

2% (v/v) H₂SO₄ in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent)

Procedure:

-

Dissolve the dried lipid extract in a known volume of toluene.

-

Add 2% H₂SO₄ in methanol and incubate at 80°C for 1 hour in a sealed tube.

-

After cooling, add saturated NaCl solution and hexane to the tube.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Inject an aliquot of the FAME solution into the gas chromatograph.

-

Identify and quantify individual FAMEs by comparing their retention times and peak areas with those of known standards.

Microsomal Fraction Preparation from Bitter Gourd Seeds

This protocol outlines the isolation of microsomes, which are enriched in endoplasmic reticulum membranes, the site of α-eleostearic acid synthesis.

Materials:

-

Developing bitter gourd seeds

-

Homogenization buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, 1 mM MgCl₂, 0.4 M sucrose, and protease inhibitors)

-

Miracloth or cheesecloth

-

Ultracentrifuge and appropriate rotors

-

Dounce homogenizer

Procedure:

-

Homogenize developing bitter gourd seeds in ice-cold homogenization buffer using a pre-chilled mortar and pestle or a blender.

-

Filter the homogenate through several layers of Miracloth or cheesecloth to remove cell debris.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

-

Carefully collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays.

-

Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

In Vitro Fatty Acid Conjugase Assay

This assay measures the activity of FADX in the prepared microsomal fraction.

Materials:

-

Microsomal fraction

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 1 mM ATP, 0.5 mM Coenzyme A, 2 mM NADH)

-

[¹⁴C]-Linoleoyl-CoA or unlabeled linoleoyl-CoA

-

Lipid extraction solvents (as in section 4.1)

-

Thin-layer chromatography (TLC) plates or HPLC system for product analysis

Procedure:

-

Set up the reaction mixture containing the microsomal fraction, assay buffer, and the substrate ([¹⁴C]-linoleoyl-CoA or linoleoyl-CoA).

-

Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a specific time period.

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Extract the lipids as described in section 4.1.

-

Analyze the lipid extract to identify and quantify the product, α-eleostearic acid. This can be done by TLC followed by autoradiography (for radiolabeled substrate) or by HPLC or GC-MS analysis of the FAMEs.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of genes involved in α-eleostearic acid biosynthesis, such as FAD2 and FADX.

Materials:

-

Total RNA extracted from bitter gourd seeds

-

DNase I

-

Reverse transcriptase

-

Oligo(dT) primers or random primers

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for FAD2, FADX, and a reference gene (e.g., actin or ubiquitin)

-

Real-time PCR instrument

Procedure:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the treated RNA using reverse transcriptase and oligo(dT) or random primers.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the amplification data to determine the relative expression levels of the target genes (FAD2, FADX) normalized to the expression of the reference gene.

Conclusion

The biosynthesis of α-eleostearic acid in bitter gourd presents a fascinating example of specialized fatty acid metabolism in plants. The key enzymes, FAD2 and FADX, orchestrate the conversion of linoleic acid into this valuable conjugated fatty acid. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. The information and methodologies presented herein are intended to empower researchers in the fields of plant biochemistry, biotechnology, and drug development to further explore the potential of α-eleostearic acid and to devise strategies for its enhanced production and utilization. The continued investigation into the regulation and enzymology of this pathway will undoubtedly unveil new opportunities for metabolic engineering and the development of novel therapeutic agents.

References

- 1. Transcriptome analysis of five different tissues of bitter gourd (Momordica charantia L.) fruit identifies full-length genes involved in seed oil biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Derim » Submission » Some physical and chemical properties of bitter melon (Momordica charantia L.) seed and fatty acid composition of seed oil [dergipark.org.tr]

- 4. cibtech.org [cibtech.org]

- 5. Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the Conjugated Triene System: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The conjugated triene system, a structural motif characterized by three alternating double and single carbon-carbon bonds, is a cornerstone of a diverse array of biologically active molecules. This arrangement of overlapping p-orbitals leads to electron delocalization, conferring unique chemical and physical properties that are pivotal to their biological functions. These properties include enhanced stability, specific light absorption in the UV-visible spectrum, and a distinct reactivity that enables interaction with various biological targets. This technical guide provides an in-depth exploration of the biological significance of the conjugated triene system, with a focus on its role in cellular signaling, its potential in drug development, and the experimental methodologies used for its investigation.

Core Concepts: Physicochemical Properties and Biological Relevance

The delocalization of π-electrons across the conjugated triene system results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This characteristic has two primary biological consequences:

-

UV-Visible Light Absorption: Molecules containing conjugated trienes absorb light at longer wavelengths compared to non-conjugated or less conjugated systems. This property is fundamental to the function of natural pigments like carotenoids, which play roles in photosynthesis and vision.[1] Spectroscopic analysis, particularly UV-Vis spectroscopy, is a primary method for the identification and quantification of these compounds.

-

Reactivity and Molecular Interactions: The electron distribution in the conjugated system influences the molecule's shape and reactivity, facilitating specific interactions with biological macromolecules such as enzymes and receptors. This is the basis for the diverse pharmacological activities observed in many conjugated triene-containing natural products.

Conjugated Trienes in Nature: A Reservoir of Bioactive Molecules

The conjugated triene motif is prevalent in a variety of natural products, most notably in a class of polyunsaturated fatty acids known as conjugated linolenic acids (CLNAs). These isomers of α-linolenic acid are found in the seeds of various plants and exhibit a range of potent biological activities.

Notable Examples of Bioactive Conjugated Linolenic Acids:

-

α-Eleostearic Acid (α-ESA): Found predominantly in tung oil and bitter melon seed oil, α-ESA is a potent anti-proliferative and pro-apoptotic agent in various cancer cell lines.[2][3][4]

-

Punicic Acid: The primary fatty acid in pomegranate seed oil, punicic acid also demonstrates significant anti-cancer properties, inducing apoptosis in breast and prostate cancer cells.[5][6][7]

-

Jacaric Acid: Found in the seeds of the jacaranda tree, this CLNA isomer has also been reported to have anti-carcinogenic effects.[8]

-

Calendic Acid: The major fatty acid in calendula oil, it is another example of a biologically active CLNA.

These natural compounds serve as important leads in the development of novel therapeutics.

Therapeutic Potential and Role in Drug Development

The diverse biological activities of conjugated triene-containing molecules make them attractive candidates for drug development, particularly in oncology and inflammatory diseases.

Anti-Cancer Activity

Several CLNA isomers have demonstrated significant anti-cancer effects in preclinical studies. Their mechanisms of action are often multifactorial, involving the modulation of key cellular signaling pathways that control cell proliferation, survival, and death.

Quantitative Data on Anti-Cancer Activity of α-Eleostearic Acid:

| Compound | Cancer Cell Line | Assay | IC50 / EC50 | Reference |

| α-Eleostearic Acid | HL60 (Leukemia) | Apoptosis Induction | 20 µM | [3][4] |

| α-Eleostearic Acid | HT29 (Colon Carcinoma) | Growth Inhibition | 0-40 µM (range) | [3] |

| α-Eleostearic Acid | DLD-1 (Colon Cancer) | Apoptosis via Lipid Peroxidation | 20 µM (EC50) | [9] |

| α-Eleostearic Acid | MCF-7 (Breast Cancer) | Viability Reduction | Concentration-dependent | [1] |

| α-Eleostearic Acid | MDA-MB-231 (Breast Cancer) | Ferroptosis Induction | 10-40 µM (range) | [1] |

| α-Eleostearic Acid | SKBR3 (Breast Cancer) | Growth Inhibition | More sensitive than T47D | [10] |

| α-Eleostearic Acid | T47D (Breast Cancer) | Growth Inhibition | - | [10] |

Quantitative Data on Enzyme Inhibition by α-Eleostearic Acid:

| Compound | Enzyme | IC50 | Reference |

| α-Eleostearic Acid | DNA Polymerase α | 10.7 µM | [1] |

| α-Eleostearic Acid | DNA Polymerase β | 13.4 µM | [1] |

| α-Eleostearic Acid | DNA Polymerase γ | 10.6 µM | [1] |

| α-Eleostearic Acid | DNA Polymerase Δ | 14 µM | [1] |

| α-Eleostearic Acid | DNA Polymerase ε | 22 µM | [1] |

| α-Eleostearic Acid | Topoisomerase I | 20 µM | [1] |

| α-Eleostearic Acid | Topoisomerase II | 5 µM | [1] |

Anti-Inflammatory Effects

Conjugated linoleic and linolenic acids have been shown to modulate inflammatory responses. They can influence the production of inflammatory mediators and regulate the activity of key transcription factors involved in inflammation.

Modulation of Cellular Signaling Pathways

The biological effects of conjugated trienes are intrinsically linked to their ability to modulate specific intracellular signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPARγ) Pathway

α-Eleostearic acid is an agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] Activation of PPARγ by α-ESA contributes to its anti-inflammatory effects, as demonstrated in models of inflammatory bowel disease.[1]

Caption: α-Eleostearic acid activates the PPARγ signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a key regulator of cell proliferation and survival. α-Eleostearic acid has been shown to inhibit the phosphorylation of ERK1/2 in breast cancer cells, an effect that is linked to its anti-proliferative activity and is mediated by PPARγ.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Punicic acid is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha‐eleostearic acid suppresses proliferation of MCF‐7 breast cancer cells via activation of PPARγ and inhibition of ERK 1 / 2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Alpha- and Beta-Eleostearic Acid: Structure, Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eleostearic acid, an isomer of octadecatrienoic acid, exists primarily in two stereoisomeric forms: alpha-eleostearic acid (α-ESA) and beta-eleostearic acid (β-ESA). These conjugated linolenic acids (CLNAs), found in various plant oils, have garnered significant attention for their potent biological activities, including anti-tumor, anti-inflammatory, and pro-apoptotic effects. The subtle difference in their geometric structure—specifically the configuration of the double bond at the ninth carbon—gives rise to distinct physicochemical properties and potentially different mechanisms of action. This technical guide provides a comprehensive comparison of the structures of α-ESA and β-ESA, summarizes their key quantitative data, details experimental protocols for their analysis, and visualizes their known signaling pathways to support further research and drug development.

Structural Elucidation: The Cis/Trans Isomerism

Alpha- and beta-eleostearic acid are both 18-carbon fatty acids with three conjugated double bonds located at carbons 9, 11, and 13. Their fundamental difference lies in the stereochemistry of the double bond at the C9 position.

-

Alpha-Eleostearic Acid (α-ESA) is systematically named (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. The double bond at C9 has a cis (Z) configuration, while the double bonds at C11 and C13 are in the trans (E) configuration.

-

Beta-Eleostearic Acid (β-ESA) is the all-trans isomer, systematically named (9E,11E,13E)-octadeca-9,11,13-trienoic acid. All three of its conjugated double bonds are in the trans (E) configuration.

This geometric isomerism results in different molecular shapes. The cis bond in α-ESA introduces a kink in the fatty acid chain, whereas the all-trans configuration of β-ESA results in a more linear and rigid structure. This structural variance influences their packing in biological membranes and their interaction with enzymes and receptors, leading to differences in their physical properties and biological activities.

Quantitative Data Presentation

The structural differences between α-ESA and β-ESA manifest in their physicochemical properties. The following table summarizes key quantitative data for easy comparison.

| Property | Alpha-Eleostearic Acid | Beta-Eleostearic Acid |

| Systematic Name | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | (9E,11E,13E)-octadeca-9,11,13-trienoic acid |

| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ |

| Molar Mass | 278.43 g/mol | 278.43 g/mol |

| Melting Point | 48-49 °C | 71.5 °C |

| Boiling Point | 148-150 °C @ 0.01 Torr | 148-150 °C @ 0.01 Torr |

| Density | 0.9028 g/cm³ @ 50 °C | 0.8909 g/cm³ @ 75 °C |

| Refractive Index | 1.5112 | Not available |

| UV Absorption Max (in Ethanol) | 262, 272, 282 nm | 258, 268, 279 nm |

| Solubility (mg/ml) | DMF: 30, DMSO: 30, Ethanol: 30 | DMF: 30, DMSO: 10, Ethanol: 20 |

Experimental Protocols for Analysis and Separation

The accurate separation and identification of α-ESA and β-ESA are crucial for studying their individual biological effects. Due to their isomeric nature, chromatographic and spectroscopic methods are essential.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating conjugated linolenic acid isomers. Both reversed-phase and silver-ion chromatography can be employed.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method separates fatty acids based on their polarity.

-

Sample Preparation:

-

Saponify the lipid source (e.g., tung oil, bitter melon seed oil) using methanolic KOH to release free fatty acids.

-

Acidify the mixture with HCl to protonate the fatty acids.

-

Extract the free fatty acids with an organic solvent like hexane (B92381) or diethyl ether.

-

Evaporate the solvent under a stream of nitrogen and redissolve the fatty acid mixture in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a small percentage of acetic acid (e.g., Acetonitrile/Water/Acetic Acid 85:15:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set at 270 nm, which is the absorption maximum for the conjugated triene system of α-ESA.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Identify peaks by comparing retention times with those of pure α-ESA and β-ESA standards. Quantify using a calibration curve generated from the standards.

Protocol 2: Silver-Ion HPLC (Ag⁺-HPLC)

This technique provides excellent resolution of unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds.

-

Sample Preparation: Prepare free fatty acids as described for RP-HPLC.

-

HPLC Conditions:

-

Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).

-

Mobile Phase: A non-polar mobile phase such as hexane containing a small percentage of a more polar solvent like acetonitrile and acetic acid (e.g., 0.1% acetonitrile in hexane). The exact composition may need optimization.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 25 °C).

-

Detection: UV detector set at 270 nm.

-

-

Elution Order: The elution order in Ag⁺-HPLC is generally trans,trans > cis,trans/trans,cis > cis,cis. Therefore, β-ESA (all-trans) is expected to elute before α-ESA (cis,trans,trans).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for fatty acid analysis, providing both quantitative data and structural information from the mass spectra.

-

Sample Preparation (Derivatization to FAMEs):

-

Extract total lipids from the sample using a method like Folch or Bligh and Dyer.

-

Transesterify the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.

-

Extract the FAMEs with hexane.

-

Concentrate the hexane extract before injection.

-

-

GC-MS Conditions:

-

Column: A polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase (e.g., SP-2560, 100 m length).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 140 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of a few degrees per minute.

-

Injector Temperature: 250 °C.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-400.

-

-

Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and by using mass spectral libraries. The fragmentation patterns of the eleostearic acid isomers will be very similar, with retention time being the primary differentiator on a suitable GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural determination of the isomers.

-

Sample Preparation: Dissolve a pure sample of the fatty acid (a few milligrams) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete assignment of all proton and carbon signals.

-

Spectral Interpretation: The key differences in the spectra of α-ESA and β-ESA will be observed in the olefinic region (protons: ~5.5-6.5 ppm; carbons: ~125-135 ppm). The coupling constants (J-values) between the olefinic protons are diagnostic of the double bond geometry (cis or trans).

Biological Activities and Signaling Pathways

Both α-ESA and β-ESA exhibit significant biological activities, particularly in the context of cancer. They induce programmed cell death through various signaling pathways.

Alpha-Eleostearic Acid (α-ESA) Signaling

α-ESA has been shown to induce apoptosis, autophagy, and ferroptosis in cancer cells through multiple pathways.

-

Apoptosis Induction: α-ESA can suppress the HER2/HER3 signaling axis, leading to dephosphorylation of Akt. This, in turn, affects downstream targets like BAD and GSK-3β, promoting apoptosis. Additionally, α-ESA can upregulate tumor suppressor proteins like p53 and p21, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to the activation of executioner caspases.

-

Ferroptosis Induction: α-ESA can be incorporated into cellular membranes by the enzyme Acyl-CoA Synthetase Long-chain family member 1 (ACSL1). This incorporation of a polyunsaturated fatty acid with a conjugated triene system makes the membrane lipids highly susceptible to peroxidation, a key event in ferroptosis, an iron-dependent form of regulated cell death.

-

CISD2 Upregulation and Anti-inflammatory Effects: α-ESA has been shown to increase the expression of CDGSH Iron-Sulfur Domain 2 (CISD2). CISD2 acts as an antagonist to NF-κB, a key regulator of inflammation. By upregulating CISD2, α-ESA can suppress the NF-κB signaling pathway, exerting anti-inflammatory effects.

Beta-Eleostearic Acid (β-ESA) Signaling

The signaling pathways for β-ESA are less extensively studied but are also known to lead to apoptosis.

-

Apoptosis Induction: β-ESA induces apoptosis by modulating the balance of the Bcl-2 family of proteins, specifically by upregulating the mRNA of the pro-apoptotic member Bax and downregulating the mRNA of the anti-apoptotic member Bcl-2. Furthermore, it has been shown to induce apoptosis in bladder cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the key relationships and workflows described in this guide.

Conclusion

Alpha- and beta-eleostearic acid represent a fascinating pair of stereoisomers with distinct structural, physical, and biological properties. The seemingly minor change from a cis to a trans double bond at the C9 position significantly alters the molecule's shape and melting point and directs its biological activity through intricate signaling pathways. For researchers in drug development and the life sciences, a thorough understanding of these differences is paramount. The methodologies and pathway visualizations provided herein serve as a foundational guide for the precise analysis and further investigation of these potent bioactive lipids, paving the way for potential therapeutic applications.

Commercial Suppliers and Technical Guide for High-Purity Methyl α-Eleostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity methyl α-eleostearate, a conjugated fatty acid methyl ester with significant potential in biomedical research and drug development. This document outlines commercial sources, key technical data, experimental protocols for studying its biological activity, and a summary of its known signaling pathways.

Commercial Availability

High-purity methyl α-eleostearate (≥98%) is available from several reputable chemical suppliers catering to the research community. The compound is typically offered as a neat liquid or as a solution in ethanol. Researchers should consult the suppliers' websites for the most current product information, pricing, and availability.

| Supplier | Product Name | Purity | Formulation | CAS Number |

| Matreya | Methyl alpha-eleostearate | ≥98% | Neat liquid | 4175-47-7 |

| Cayman Chemical | α-Eleostearic Acid methyl ester | ≥98% | Solution in ethanol | 4175-47-7 |

| AK Scientific | 9(Z),11(E),13(E)-Octadecatrienoicacidmethylester | Not specified | Not specified | 4175-47-7 |

| TargetMol Chemicals Inc. | This compound | Not specified | Not specified | 4175-47-7 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C19H32O2 | [1] |

| Molecular Weight | 292.5 g/mol | [1][2] |

| CAS Number | 4175-47-7 | [1][2] |

| Appearance | Liquid | [1] |

| Purity | ≥98% | [1] |

| Synonyms | Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate, α-ESA methyl ester | [2] |

Experimental Protocols

Cell Viability and Apoptosis Induction in Cancer Cell Lines

This protocol outlines a general method for assessing the cytotoxic and pro-apoptotic effects of methyl α-eleostearate on cancer cell lines, such as human breast cancer cells (e.g., MDA-MB-231, MCF-7) or colon cancer cells.[3][4]

Materials:

-

High-purity methyl α-eleostearate

-

Appropriate cancer cell line and corresponding culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of methyl α-eleostearate in a suitable solvent (e.g., ethanol). Further dilute the stock solution in the cell culture medium to achieve final treatment concentrations ranging from 20 to 80 µM.[3] Remove the old medium from the cells and replace it with the medium containing different concentrations of methyl α-eleostearate. Include a vehicle control (medium with the solvent at the highest concentration used for treatment).

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours.

-

MTT Assay for Cell Viability:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

-

Apoptosis Assessment (Qualitative): For qualitative assessment of apoptosis, cells can be stained with fluorescent dyes like Acridine Orange/Ethidium Bromide (AO/EB) and observed under a fluorescence microscope. Apoptotic cells will show condensed chromatin and fragmented nuclei.

-

Apoptosis Assessment (Quantitative): For quantitative analysis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is recommended. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways of Methyl α-Eleostearate

Methyl α-eleostearate has been shown to induce apoptosis in cancer cells through multiple signaling pathways. The primary mechanisms involve the induction of oxidative stress and the activation of key tumor-suppressor proteins.

References

- 1. This compound - Matreya [bioscience.co.uk]

- 2. This compound | C19H32O2 | CID 21718552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Alpha‐eleostearic acid suppresses proliferation of MCF‐7 breast cancer cells via activation of PPARγ and inhibition of ERK 1 / 2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Separation of α- and β-Eleostearic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleostearic acid, a conjugated linolenic acid (CLnA), exists as several geometric isomers, with α-eleostearic acid (cis-9, trans-11, trans-13) and β-eleostearic acid (trans-9, trans-11, trans-13) being the most common. These isomers are found in various plant oils, notably tung oil, and are of significant interest due to their diverse biological activities, including anti-cancer and anti-obesity properties. Accurate separation and quantification of these isomers are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This application note details two primary HPLC methods for the separation of α- and β-eleostearic acid: Reversed-Phase HPLC (RP-HPLC) and Silver Ion HPLC (Ag+-HPLC).

Principle of Separation

The separation of α- and β-eleostearic acid isomers by HPLC is achieved by exploiting their subtle differences in physicochemical properties.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, separation is based on the hydrophobicity of the analytes. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. While both α- and β-eleostearic acid have the same molecular formula, the spatial arrangement of the double bonds in the all-trans configuration of β-eleostearic acid results in a more linear and rigid structure compared to the α-isomer, which has one cis double bond. This difference in shape can lead to slight differences in their interaction with the stationary phase, allowing for separation.

Silver Ion HPLC (Ag+-HPLC): This technique offers superior separation of unsaturated fatty acid isomers. The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds of the fatty acids. The strength of these complexes is dependent on the number, position, and geometry of the double bonds. Generally, fatty acids with trans double bonds form weaker complexes with silver ions and therefore elute earlier than those with cis double bonds. This allows for the effective separation of α-eleostearic acid (containing one cis bond) from β-eleostearic acid (all-trans bonds).

Data Presentation

The following table summarizes typical HPLC conditions and expected elution order for the separation of eleostearic acid isomers. Please note that specific retention times can vary depending on the exact instrumentation, column batch, and laboratory conditions.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Silver Ion HPLC (Ag+-HPLC) |

| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | Silver-impregnated silica (B1680970) or ion-exchange (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (e.g., 85:15:0.1, v/v/v) | Hexane (B92381)/Acetonitrile (e.g., 99.9:0.1, v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient to 30°C | 20 - 25°C |

| Detection | UV at 270 nm | UV at 270 nm |

| Expected Elution Order | α-eleostearic acid followed by β-eleostearic acid | β-eleostearic acid followed by α-eleostearic acid |

| Example Retention Time (α-ESA) | ~15 min | ~35 min |

| Example Retention Time (β-ESA) | ~16 min | ~30 min |

Experimental Protocols

Sample Preparation (from Oil)

This protocol describes the saponification of oil to release free fatty acids for HPLC analysis.

Materials:

-

Tung oil or other eleostearic acid-containing oil

-

2 M KOH in methanol

-

1 M HCl

-

n-Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh approximately 100 mg of the oil into a screw-capped test tube.

-

Add 2 mL of 2 M methanolic KOH.

-

Cap the tube tightly and heat at 60°C for 1 hour with occasional vortexing to ensure complete saponification.

-

Cool the mixture to room temperature and add 2 mL of deionized water.

-

Acidify the solution to pH 1-2 by adding approximately 1.5 mL of 1 M HCl. Confirm the pH with pH paper.

-

Extract the free fatty acids by adding 3 mL of n-hexane and vortexing for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the fatty acids to a new tube.

-

Repeat the extraction (steps 6-8) two more times and combine the hexane extracts.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the fatty acid residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Reversed-Phase HPLC (RP-HPLC) Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile/Water/Acetic Acid (85:15:0.1, v/v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector set to 270 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the prepared sample or standard solution.

-

Run the analysis for a sufficient time to allow for the elution of all components of interest (typically 20-30 minutes).

-

Identify the peaks corresponding to α- and β-eleostearic acid based on the retention times of pure standards.

-

Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.

Silver Ion HPLC (Ag+-HPLC) Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: Silver ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Hexane/Acetonitrile (99.9:0.1, v/v) containing 0.1% Acetic Acid. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 25°C.

-

Detector: UV detector set to 270 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Equilibrate the silver ion column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 1 hour to ensure proper conditioning. A stable baseline is essential.

-

Increase the flow rate to the analytical flow of 1.2 mL/min and allow the baseline to stabilize.

-

Inject 20 µL of the prepared sample or standard solution.

-

Run the analysis. Due to the stronger retention on Ag+-HPLC columns, the run time will be longer than for RP-HPLC (typically 40-50 minutes).

-

Identify the peaks for β-eleostearic acid (eluting earlier) and α-eleostearic acid (eluting later) based on standard retention times.

-

Quantify the isomers using the peak areas and a calibration curve.

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of eleostearic acid isomers.

Caption: Principles of eleostearic acid isomer separation by RP-HPLC and Ag+-HPLC.

Application Notes and Protocols for Methyl alpha-Eleostearate in Cancer Cell Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl alpha-eleostearate is the methyl ester of alpha-eleostearic acid (α-ESA), a conjugated fatty acid found in high concentrations in certain plant oils, such as bitter melon seed oil and tung oil.[1][2] As a more lipid-soluble and neutral form of α-ESA, this compound is expected to exhibit similar, if not enhanced, biological activity due to potentially increased cellular uptake.[1] Research has demonstrated that α-ESA is a potent inducer of apoptosis in various cancer cell lines.[3][4] These application notes and protocols are based on the existing research for α-eleostearic acid and are intended to serve as a comprehensive guide for investigating the pro-apoptotic effects of this compound in cancer cells.

Mechanism of Action

This compound is anticipated to induce apoptosis in cancer cells through a multi-faceted mechanism primarily driven by oxidative stress. The conjugated double bond system in its structure makes it susceptible to oxidation, leading to the generation of reactive oxygen species (ROS).[3] This increase in intracellular ROS can trigger a cascade of events leading to programmed cell death.

Key signaling pathways implicated in α-ESA-induced apoptosis include:

-

Oxidation-Dependent Pathway: The primary mechanism involves the generation of ROS, which leads to loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[3] The pro-apoptotic effects can be abrogated by the presence of antioxidants.[3]

-

p53, Bax, and Caspase-3 Pathway: α-ESA has been shown to upregulate the expression of p53, the pro-apoptotic protein Bax, and the executioner caspase-3, leading to the activation of the intrinsic apoptotic pathway.[4]

-

HER2/HER3 and Akt Signaling Pathway: In breast cancer cells, α-ESA can reduce the expression of HER2/HER3 proteins and increase the level of phosphorylated PTEN.[5] This leads to decreased phosphorylation of Akt, a key survival kinase, subsequently affecting downstream targets like BAD and Bcl-2 to promote apoptosis.[5]

Data Presentation

The following tables summarize quantitative data from studies on α-eleostearic acid, which can be used as a starting point for designing experiments with this compound.

Table 1: Apoptotic Effects of alpha-Eleostearic Acid on Breast Cancer Cells

| Cell Line | Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Method | Reference |

| MDA-MB-231 (ER-) | 40 | Not Specified | 70-90 | Not Specified | [3] |

| MDA-ERalpha7 (ER+) | 40 | Not Specified | 70-90 | Not Specified | [3] |

| Human Breast Cancer Cells | Not Specified | Not Specified | Increased (p < 0.05) | AO/EB Staining | [4] |

| Human Breast Cancer Cells | Not Specified | Not Specified | Increased (p < 0.01) | Flow Cytometry | [4] |

| SKBR3 | Not Specified | Not Specified | Growth inhibition and apoptosis induced | MTT Assay | [5] |

| T47D | Not Specified | Not Specified | Growth inhibition and apoptosis induced | MTT Assay | [5] |

Table 2: Effects of alpha-Eleostearic Acid on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Target Protein | Effect | Reference |

| Human Breast Cancer Cells | α-ESA | PPARγ mRNA | Increased | [4] |

| Human Breast Cancer Cells | α-ESA | p21 mRNA | Increased | [4] |

| Human Breast Cancer Cells | α-ESA | Bax mRNA | Increased | [4] |

| Human Breast Cancer Cells | α-ESA | p53 mRNA | Increased | [4] |

| Human Breast Cancer Cells | α-ESA | Caspase-3 mRNA | Increased | [4] |

| SKBR3 & T47D | α-ESA | HER2/HER3 | Reduced | [5] |

| SKBR3 & T47D | α-ESA | Phosphorylated PTEN | Increased | [5] |

| SKBR3 & T47D | α-ESA | Phosphorylated Akt | Decreased | [5] |

| SKBR3 & T47D | α-ESA | Bcl-2 | Reduced | [5] |

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Seed and treat cells as described in Protocol 1. After treatment, lyse the cells according to the assay kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

-

Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells as described in Protocol 1. Lyse the cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Caption: A general experimental workflow for assessing apoptosis induced by this compound.

Caption: Proposed oxidative stress-mediated apoptosis pathway for this compound.

Caption: Inhibition of the HER2/Akt survival pathway by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Matreya [bioscience.co.uk]

- 3. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Induction of Lipid Peroxidation with Methyl α-Eleostearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process implicated in cellular injury, oxidative stress, and the progression of various diseases.[1][2] It involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[3][4][5] This process leads to the formation of lipid peroxides and secondary products like malondialdehyde (MDA) and 4-hydroxyalkenals (HAE), which can cause cell damage and trigger specific signaling pathways.[5][6]

Methyl α-eleostearate (Me-α-ESA), a methyl ester of α-eleostearic acid, is a conjugated fatty acid that can be utilized to induce lipid peroxidation in experimental settings. Its conjugated triene system makes it susceptible to oxidation, initiating a cascade of events that mimic oxidative stress-induced cellular damage. Understanding the protocols for using Me-α-ESA and the subsequent cellular responses is crucial for studying the mechanisms of oxidative damage and for the development of therapeutic interventions.

Experimental Protocols

1. Preparation of Methyl α-Eleostearate Stock Solution

-

Reagent: Methyl α-eleostearate (purity ≥98%)

-

Solvent: Ethanol or DMSO

-

Procedure:

-

Dissolve Me-α-ESA in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM).

-

Ensure complete dissolution by gentle vortexing.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

-

2. Protocol for Inducing Lipid Peroxidation in Cell Culture

This protocol provides a general guideline. Optimal conditions (e.g., cell type, seeding density, Me-α-ESA concentration, and incubation time) should be determined empirically for each specific experimental system.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment Preparation: Dilute the Me-α-ESA stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10, 20, 40, 80 µM).

-

Treatment: Remove the old medium from the cells and replace it with the Me-α-ESA-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-